2-(1-(4-Chlorophenyl)-3-(5-chloro-2-thienyl)-3-oxopropyl)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(4-Chlorophenyl)-3-(5-chloro-2-thienyl)-3-oxopropyl)malononitrile is a complex organic compound characterized by the presence of chlorophenyl and thienyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Chlorophenyl)-3-(5-chloro-2-thienyl)-3-oxopropyl)malononitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with 5-chloro-2-thiophenecarboxaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with malononitrile under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(4-Chlorophenyl)-3-(5-chloro-2-thienyl)-3-oxopropyl)malononitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
2-(1-(4-Chlorophenyl)-3-(5-chloro-2-thienyl)-3-oxopropyl)malononitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1-(4-Chlorophenyl)-3-(5-chloro-2-thienyl)-3-oxopropyl)malononitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-(4-Chlorophenyl)-3-(5-chloro-2-thienyl)-3-oxopropyl)malononitrile: shares similarities with other compounds containing chlorophenyl and thienyl groups.
Other similar compounds: include derivatives of benzaldehyde and thiophene.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
302904-33-2 |
---|---|
Molekularformel |
C16H10Cl2N2OS |
Molekulargewicht |
349.2 g/mol |
IUPAC-Name |
2-[1-(4-chlorophenyl)-3-(5-chlorothiophen-2-yl)-3-oxopropyl]propanedinitrile |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-12-3-1-10(2-4-12)13(11(8-19)9-20)7-14(21)15-5-6-16(18)22-15/h1-6,11,13H,7H2 |
InChI-Schlüssel |
ZCIHQALSWXKXFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CC(=O)C2=CC=C(S2)Cl)C(C#N)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.